molecular formula C20H16O2 B3192531 4-benzhydrylbenzoic acid CAS No. 6328-81-0

4-benzhydrylbenzoic acid

Cat. No.: B3192531
CAS No.: 6328-81-0
M. Wt: 288.3 g/mol
InChI Key: KTNIWSQXLLXJEH-UHFFFAOYSA-N
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Description

4-benzhydrylbenzoic acid is an organic compound with the molecular formula C20H16O2. It is a derivative of benzoic acid, where the hydrogen atom at the para position of the benzene ring is replaced by a benzhydryl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-benzhydrylbenzoic acid can be synthesized through several methods. One common synthetic route involves the Friedel-Crafts acylation of benzhydrol with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product. The choice of solvents, catalysts, and reaction conditions can vary depending on the specific requirements of the production process .

Chemical Reactions Analysis

Types of Reactions

4-benzhydrylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields benzoic acid derivatives, while reduction can produce benzylic compounds .

Scientific Research Applications

4-benzhydrylbenzoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of polymers, resins, and other industrial materials

Mechanism of Action

The mechanism of action of 4-benzhydrylbenzoic acid involves its interaction with specific molecular targets and pathways. The benzhydryl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biochemical pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-benzhydrylbenzoic acid is unique due to the presence of the benzhydryl group, which imparts distinct chemical and physical properties.

Properties

CAS No.

6328-81-0

Molecular Formula

C20H16O2

Molecular Weight

288.3 g/mol

IUPAC Name

4-benzhydrylbenzoic acid

InChI

InChI=1S/C20H16O2/c21-20(22)18-13-11-17(12-14-18)19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,19H,(H,21,22)

InChI Key

KTNIWSQXLLXJEH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=C(C=C3)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=C(C=C3)C(=O)O

Key on ui other cas no.

6328-81-0

Origin of Product

United States

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